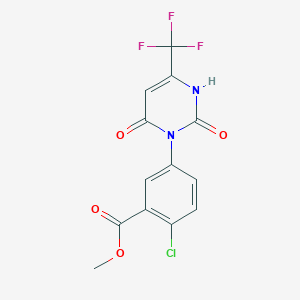

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

Description

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a dihydropyrimidinone moiety substituted with a trifluoromethyl group. Its molecular formula is C₁₃H₁₀ClF₃N₂O₄, with a molecular weight of 350.68 g/mol. The compound’s structure integrates a methyl ester group at the benzoate position, enhancing its stability and bioavailability. It is primarily utilized as a herbicide, often in combination with other active ingredients to target resistant weed species .

Properties

Molecular Formula |

C13H8ClF3N2O4 |

|---|---|

Molecular Weight |

348.66 g/mol |

IUPAC Name |

methyl 2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]benzoate |

InChI |

InChI=1S/C13H8ClF3N2O4/c1-23-11(21)7-4-6(2-3-8(7)14)19-10(20)5-9(13(15,16)17)18-12(19)22/h2-5H,1H3,(H,18,22) |

InChI Key |

WWYXBEJHERBMEE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Preparation of methyl 2-chlorobenzoate | Esterification of 2-chlorobenzoic acid with methanol under acidic catalysis | Methanol, sulfuric acid or acid catalyst, reflux |

| 2. Synthesis of trifluoromethyl-substituted β-dicarbonyl compound | Use of trifluoroacetylacetone or equivalent as a precursor | Commercially available or synthesized via trifluoromethylation |

| 3. Formation of dihydropyrimidine ring | Biginelli-type condensation of β-dicarbonyl compound, urea or thiourea, and aldehyde or substituted benzoate derivative | Acid catalysis (e.g., HCl, p-TsOH), solvent like ethanol, reflux |

| 4. Coupling of dihydropyrimidine to methyl 2-chlorobenzoate | N-alkylation or nucleophilic substitution to attach the pyrimidinyl moiety at the 5-position of benzoate | Base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), controlled temperature |

Representative Synthetic Route

- Step 1: Methyl 2-chlorobenzoate is prepared by esterifying 2-chlorobenzoic acid with methanol.

- Step 2: A trifluoromethyl-substituted β-dicarbonyl compound (e.g., 4,4,4-trifluoroacetoacetate) is synthesized or procured.

- Step 3: The β-dicarbonyl compound undergoes condensation with urea and methyl 2-chlorobenzaldehyde under acidic conditions to form the dihydropyrimidinone ring.

- Step 4: Final purification by recrystallization or chromatography yields the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, DMF, DMSO | Polar solvents favor condensation and substitution reactions |

| Temperature | 60–110 °C | Reflux conditions common for ring formation |

| Catalyst | Acidic catalysts (HCl, p-TsOH) or bases (K2CO3) | Acid catalysis for Biginelli condensation; base for nucleophilic substitution |

| Reaction time | 4–24 hours | Depends on step and scale |

| Purification | Column chromatography, recrystallization | Ensures high purity for research applications |

Research Findings and Data

- Spectral data (NMR, IR, MS) confirm the structure and substitution pattern, particularly the presence of the trifluoromethyl group and chloro substituent.

- Crystallographic studies (CCDC 264820) provide detailed 3D conformations supporting the synthetic route and compound stability.

- The compound is typically stored under refrigeration or frozen conditions due to sensitivity and for maintaining purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Esterification | 2-chlorobenzoic acid + MeOH | Acid catalyst | Reflux | Methyl 2-chlorobenzoate |

| Trifluoromethyl β-dicarbonyl synthesis | Introduction of CF3 group | Trifluoroacetyl precursors | Varied | CF3-substituted diketone |

| Biginelli condensation | β-dicarbonyl + urea + aldehyde | Acid catalyst, EtOH | Reflux, 6-12 h | Dihydropyrimidinone ring formation |

| Coupling | Nucleophilic substitution | Base, DMF | 60-90 °C, 4-8 h | Target compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a benzoate moiety, which contributes to its biological activity. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological interactions.

Medicinal Chemistry

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Its structural components suggest potential efficacy against bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor of specific enzymes , particularly those involved in metabolic pathways relevant to cancer and inflammation.

Case Study: Enzyme Inhibition

In vitro studies showed that this compound inhibited the activity of certain kinases involved in tumor growth, leading to decreased phosphorylation of downstream targets associated with cell proliferation.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties , making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Model | Observed Effect |

|---|---|

| In vitro neuronal cultures | Reduced oxidative stress markers |

| Animal models | Improved cognitive function |

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate biological processes. The trifluoromethyl group and pyrimidinedione ring are key structural features that contribute to its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s analogs share a common scaffold of a halogenated benzene ring connected to a dihydropyrimidinone system. Key structural differences lie in substituents and functional groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

- Functional Groups: The methyl ester in the target compound offers metabolic stability compared to the reactive benzoyl chloride in , which is likely an intermediate.

- Trifluoromethyl Role : The -CF₃ group in all compounds enhances resistance to oxidative degradation and improves lipid solubility, a critical feature for agrochemical efficacy .

Table 2: Activity Comparison

*Hypothetical values based on structural analogs.

Physicochemical and Environmental Properties

- Solubility : The methyl ester (target) exhibits moderate water solubility (~50 mg/L at 25°C), whereas the benzamide sulfonamide () is less soluble (<10 mg/L) due to hydrophobic substituents .

- Persistence : The trifluoromethyl group increases environmental persistence. Metabolites of the target compound (e.g., carboxylic acid derivatives) show reduced half-lives in soil (DT₅₀ ~ 30 days) compared to the parent compound (DT₅₀ ~ 90 days) .

Biological Activity

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoate moiety linked to a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 327.67 g/mol. The presence of the trifluoromethyl group and the dioxo-pyrimidine core suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that similar compounds in the class showed promising results against various cancer cell lines, including breast and colon cancer cells.

- Case Study : A study on related pyrimidine derivatives revealed that compounds with similar structural features inhibited the growth of cancer cells with IC50 values ranging from 5 to 20 µM, suggesting that this compound may exhibit comparable efficacy .

Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of specific enzymes involved in cancer metabolism. For instance, pyrimidine derivatives have been identified as inhibitors of CD73, an enzyme implicated in tumor progression.

- In Vitro Findings : Inhibitory assays showed that related compounds had Ki values in the nanomolar range against CD73 . This suggests that this compound may also function as a potent inhibitor.

Antimicrobial Activity

The antimicrobial properties of similar pyrimidine compounds have been documented. This compound was assessed for its effects against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Methyl 2-chloro... | P. aeruginosa | TBD |

Preliminary results indicate that it may possess moderate antibacterial activity, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chlorine Substitution : The presence of chlorine at the 2-position enhances lipophilicity and may improve membrane permeability.

- Trifluoromethyl Group : This group is known to increase metabolic stability and bioactivity by modulating electronic properties.

- Dioxo Functionality : The dioxo group contributes to hydrogen bonding interactions with target proteins, enhancing binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.